1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea
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Description
1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophenyl group, and a pyrazinyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea typically involves the following steps:
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Formation of the Pyrazinyl Intermediate: : The synthesis begins with the preparation of the pyrazinyl intermediate. This can be achieved through the reaction of 3-bromopyrazine with thiophene-3-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions.
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Introduction of the Difluorophenyl Group: : The next step involves the introduction of the difluorophenyl group. This can be accomplished by reacting 2,6-difluoroaniline with the pyrazinyl intermediate in the presence of a coupling agent, such as N,N’-diisopropylcarbodiimide (DIC), to form the desired urea
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c17-11-2-1-3-12(18)15(11)22-16(23)21-8-13-14(20-6-5-19-13)10-4-7-24-9-10/h1-7,9H,8H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIIQZDXTDQAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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